molecular formula C7H7BrClN B11887409 2-Bromo-6-(chloromethyl)-4-methylpyridine

2-Bromo-6-(chloromethyl)-4-methylpyridine

Cat. No.: B11887409
M. Wt: 220.49 g/mol
InChI Key: VGRHJASAEJQUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(chloromethyl)-4-methylpyridine: is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of bromine and chlorine atoms attached to a methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(chloromethyl)-4-methylpyridine typically involves the halogenation of a pyridine derivative. One common method includes the bromination of 2,6-dimethylpyridine followed by chloromethylation. The reaction conditions often require the use of bromine and chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms, yielding less substituted pyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include pyridine carboxylic acids or aldehydes.

    Reduction: Products include less halogenated pyridine derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-6-(chloromethyl)-4-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may be used in the synthesis of compounds with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(chloromethyl)-4-methylpyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of halogen atoms can enhance the compound’s ability to form strong interactions with biological targets, potentially leading to increased efficacy in medicinal applications.

Comparison with Similar Compounds

    2-Bromo-4-chloromethylpyridine: Similar structure but lacks the methyl group at the 4-position.

    2-Chloro-6-(chloromethyl)-4-methylpyridine: Similar structure but with chlorine instead of bromine.

    2-Bromo-6-methylpyridine: Lacks the chloromethyl group.

Uniqueness: 2-Bromo-6-(chloromethyl)-4-methylpyridine is unique due to the combination of bromine, chlorine, and methyl groups on the pyridine ring

Properties

IUPAC Name

2-bromo-6-(chloromethyl)-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRHJASAEJQUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.